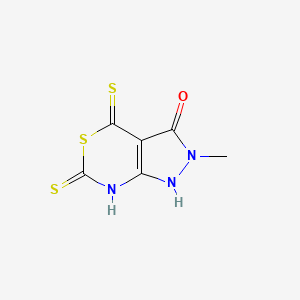

3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione

描述

3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione is a heterocyclic compound featuring a fused pyrazolo-thiazine core with hydroxyl, methyl, and dithione functional groups. First synthesized in 1978 by G. Auzzi et al., its structure was confirmed via spectroscopic methods, revealing a zwitterionic (anphionic) configuration due to proton transfer between the hydroxyl and thione groups . The compound exhibits reactivity with alkylating agents, forming derivatives that retain the fused heterocyclic backbone.

属性

CAS 编号 |

68640-86-8 |

|---|---|

分子式 |

C6H5N3OS3 |

分子量 |

231.3 g/mol |

IUPAC 名称 |

2-methyl-4,6-bis(sulfanylidene)-1,7-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |

InChI |

InChI=1S/C6H5N3OS3/c1-9-4(10)2-3(8-9)7-6(12)13-5(2)11/h8H,1H3,(H,7,12) |

InChI 键 |

HSVDTJMOAYMFJI-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=O)C2=C(N1)NC(=S)SC2=S |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione typically involves the annulation of the pyrazole ring to the thiazine ring. This can be achieved through various synthetic routes, including:

Cyclization Reactions: Starting from appropriate pyrazole and thiazine precursors, cyclization reactions can be employed under acidic or basic conditions to form the fused ring system.

Condensation Reactions: Condensation of pyrazole derivatives with thioamides or thioesters under controlled conditions can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.

化学反应分析

Types of Reactions

3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazine derivatives.

Substitution: Substituted pyrazolo[3,4-d][1,3]thiazine derivatives.

科学研究应用

3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, topoisomerase II alpha inhibitor, and inhibitor of signaling pathways involved in cancer progression.

Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

作用机制

The mechanism of action of 3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of topoisomerase II alpha, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it may interfere with signaling pathways, such as the Hedgehog signaling cascade, contributing to its anticancer effects.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione can be contextualized against related pyrazolo-thiazine derivatives. Below is a comparative analysis based on substituent effects, reactivity, and biological activity:

Table 1: Comparative Properties of Pyrazolo-Thiazine Derivatives

| Compound Name | Substituents | Reactivity with Alkylating Agents | Biological Activity | Key Structural Features |

|---|---|---|---|---|

| 3-Hydroxy-2-methyl-2,7-dihydropyrazolo... | -OH, -CH₃, -S⁻ | Forms stable N-alkyl derivatives | Moderate antimicrobial | Zwitterionic, fused thiazine core |

| 2-Ethyl-4,6-dithione derivative [2] | -C₂H₅, -S⁻ | Rapid alkylation at S-sites | High cytotoxicity | Non-zwitterionic, planar structure |

| 3-Methoxy-2-phenyl analog [2] | -OCH₃, -C₆H₅ | Low reactivity | Inactive | Steric hindrance from phenyl |

| 4,6-Dithiolone variant [Hypothetical] | -SH, -CH₃ | Unstable under alkylation | Not tested | Thiol-thione tautomerism |

Key Findings :

Substituent Effects: The zwitterionic nature of the target compound enhances solubility and stabilizes intermediates during alkylation, unlike non-zwitterionic analogs (e.g., 2-ethyl derivative) . Methyl and hydroxyl groups at positions 2 and 3 reduce steric hindrance, enabling efficient alkylation compared to bulkier substituents (e.g., 3-methoxy-2-phenyl analog) .

Reactivity Trends :

- Dithione groups (-S⁻) in the target compound and its 2-ethyl analog facilitate nucleophilic alkylation, whereas dithiolone variants (-SH) exhibit instability due to tautomeric shifts .

Biological Activity: The zwitterionic structure correlates with moderate antimicrobial activity, while non-zwitterionic derivatives (e.g., 2-ethyl) show higher cytotoxicity, likely due to enhanced membrane permeability .

Lumping Strategy Relevance :

- Compounds with shared pyrazolo-thiazine cores and dithione groups can be "lumped" as surrogates in predictive models, as their reactivity and physicochemical behaviors align (e.g., similar degradation pathways under alkylation) .

Research Findings and Methodological Insights

- Experimental Validation : Spectroscopic and alkylation studies confirm the zwitterionic structure and regioselectivity of the target compound, distinguishing it from analogs with alternative substituents .

- Computational Limitations : While density-functional methods (e.g., Colle-Salvetti-type correlations) are widely used to predict molecular properties , experimental data remain critical for pyrazolo-thiazine systems due to their complex electronic environments.

生物活性

3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- Chemical Formula : C₆H₅N₃OS₃

- Molecular Weight : 231.32 g/mol

- CAS Number : 68640-86-8

Synthesis

The synthesis of 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione typically involves multi-step reactions that include the formation of the thiazine ring and subsequent modifications to introduce hydroxyl and methyl groups. Specific synthetic routes may vary depending on the desired purity and yield.

Antimicrobial Properties

Research indicates that compounds similar to 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine derivatives exhibit significant antimicrobial activity. A study highlighted that thiazine derivatives can inhibit various bacterial strains including Escherichia coli and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MICs) as low as 0.21 µM .

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal properties against Candida species. The structure-function relationship suggests that modifications to the thiazine core can enhance antifungal efficacy .

Antitumor Activity

Preliminary studies have also indicated potential antitumor activity. Thiazine derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis in certain types of cancer cells .

The biological activity of 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication .

- Membrane Interaction : Studies suggest that thiazine derivatives can modulate membrane properties and disrupt microbial cell membranes .

- Molecular Docking Studies : Computational studies indicate strong binding interactions with targets such as DNA gyrase and MurD enzyme in bacteria .

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of thiazine derivatives:

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione?

- Methodology : The compound is synthesized via a two-step process:

Thiazolidinone Activation : Reacting 4-thiazolidinones with Lawesson’s reagent and dimethylformamide-dimethylacetal to form 5-dimethylaminomethylene-3-methyl-thiazolidine-4-thiones.

Cyclization : Treating the intermediate with hydrazine derivatives under acidic conditions to construct the pyrazolo-thiazine core.

- Critical Considerations : Monitor reaction temperature (reflux vs. room temperature) and solvent choice (e.g., DMF for crystallization) to optimize yield. Stereochemical outcomes may require further investigation, as TLC analysis often indicates a single diastereomer, but stereochemistry is not always confirmed .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize this compound?

- Experimental Design :

- 1H/13C NMR : Assign peaks for methyl (δ 2.1–2.5 ppm), hydroxy (δ 5–6 ppm, broad), and heterocyclic protons (δ 7–8 ppm). Confirm ring fusion via coupling patterns.

- IR Spectroscopy : Identify thione (C=S, ~1200–1250 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretches.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns.

- Validation : Cross-reference spectral data with synthesized analogs (e.g., pyrazolo[1,5-a]pyrimidines) to resolve ambiguities .

Advanced Research Questions

Q. How does regioselectivity influence the formation of the pyrazolo-thiazine core during cyclization?

- Mechanistic Insight : The reaction of hydrazine derivatives with activated thiazolidinones proceeds via nucleophilic attack at the electron-deficient carbon adjacent to the thione group. Computational studies (DFT) can predict regioselectivity by analyzing transition-state energies.

- Case Study : In analogous systems (e.g., pyrazolo[3,4-d]pyridazines), steric and electronic factors dictate whether cyclization occurs at the 3- or 4-position of the pyrazole ring .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying this compound’s reactivity and bioactivity?

- DFT Applications :

- Optimize geometry using B3LYP/6-31G(d) to calculate bond lengths/angles, correlating with X-ray crystallography data.

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking :

- Use AutoDock Vina to dock the compound into enzyme active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Validate binding poses via MD simulations and compare with antifungal agents like fluconazole .

Q. How can contradictions in experimental data (e.g., yield variability, spectral anomalies) be resolved?

- Troubleshooting Strategies :

- Yield Optimization : Screen solvents (DMF vs. ethanol) and catalysts (triethylamine vs. DBU) to address side reactions (e.g., hydrolysis).

- Spectral Discrepancies : Re-examine NMR sample preparation (e.g., deuterated solvent purity) or employ 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Case Example : In the synthesis of pyrazolo[1,5-a]pyrimidines, nitro group reduction inconsistencies were traced to competing pathways (e.g., over-reduction to amines) .

Q. What strategies are effective for functionalizing the thione groups to enhance bioactivity?

- Synthetic Modifications :

- Alkylation : React with alkyl halides (e.g., methyl iodide) to form thioethers, improving lipophilicity.

- Oxidation : Treat with H₂O₂ to convert thiones (C=S) to sulfoxides (C–SO–C), altering electronic properties.

- Biological Testing : Screen derivatives for antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using MIC assays, comparing with triazole-thione analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。